5-Bromo-2-(difluoromethyl)-1H-indole
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Overview
Description
5-Bromo-2-(difluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 2nd position on the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high-purity products with minimal side reactions . This method is advantageous due to its safety, energy efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products
The major products formed depend on the type of reaction. For instance, substitution with an amine would yield 5-amino-2-(difluoromethyl)-1H-indole, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive bromine and difluoromethyl groups
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate pathways involved in cell proliferation, apoptosis, or metabolic processes, depending on its structural analogs and derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-(difluoromethyl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness makes it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C9H6BrF2N |
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Molecular Weight |
246.05 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
UNMSZECOCCPVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(F)F |
Origin of Product |
United States |
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